molecular formula C17H14O7 B14691924 3,5,7-Trihydroxy-6,8-dimethoxyflavone CAS No. 33183-51-6

3,5,7-Trihydroxy-6,8-dimethoxyflavone

Cat. No.: B14691924
CAS No.: 33183-51-6
M. Wt: 330.29 g/mol
InChI Key: OAFYQEVUFFOPBR-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-6,8-dimethoxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of naturally occurring compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and anticancer properties . This particular compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trihydroxy-6,8-dimethoxyflavone typically involves the selective O-alkylation and dealkylation of flavonoids. One method involves the demethylation of 3-hydroxy-5,7,8-trimethoxyflavones using anhydrous aluminum bromide in acetonitrile, followed by hydrolysis with potassium carbonate in methanol . Another approach includes the use of tosylates and mesylates for selective cleavage and subsequent conversion to the desired flavone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trihydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the flavone structure, leading to the formation of dihydroflavones.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavones. Substitution reactions can yield various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,7-Trihydroxy-6,8-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group arrangement, which contributes to its distinct biological activities and chemical reactivity. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

33183-51-6

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,5,7-trihydroxy-6,8-dimethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-16-11(19)9-10(18)12(20)14(8-6-4-3-5-7-8)24-15(9)17(23-2)13(16)21/h3-7,19-21H,1-2H3

InChI Key

OAFYQEVUFFOPBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)O

Origin of Product

United States

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